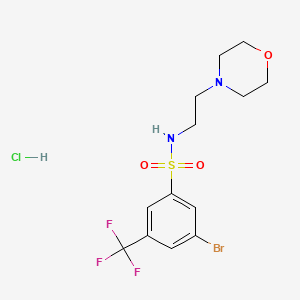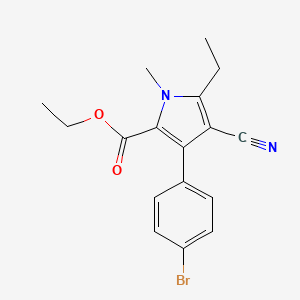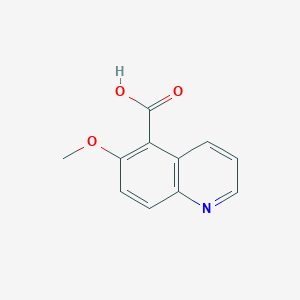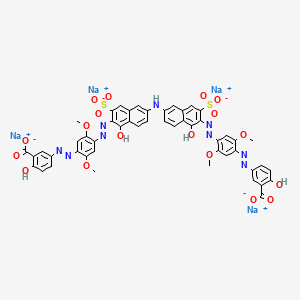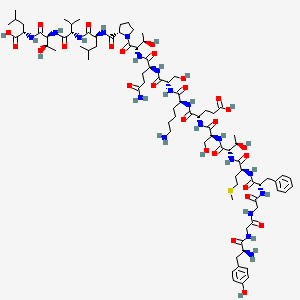
2-Bromo-5-fluorothiophene
Overview
Description
2-Bromo-5-fluorothiophene is an organic compound with the molecular formula C4H2BrFS . It has a molecular weight of 181.03 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-fluorothiophene consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring has a bromine atom attached to one carbon and a fluorine atom attached to another .Physical And Chemical Properties Analysis
2-Bromo-5-fluorothiophene has a molecular weight of 181.03 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Electronic Properties Tuning in Polythiophenes
2-Bromo-5-fluorothiophene and related derivatives are pivotal in the synthesis of polythiophenes with varied electronic properties. A study by Gohier et al. (2013) explored the electropolymerization and electronic properties of terthienyls containing derivatives of hexylthiophene, including 3-fluoro-4-hexylthiophene and 3-bromo-4-hexylthiophene. These derivatives play a crucial role in adjusting the electronic properties of conjugated polythiophenes (Gohier, Frère, & Roncali, 2013).
Block Copolythiophenes Synthesis
In the field of polymer chemistry, 2-bromo-5-fluorothiophene derivatives have been utilized in the synthesis of block copolythiophenes. Ohshimizu and Ueda (2008) successfully prepared well-controlled rod−rod block copolymers using a nickel-catalyzed coupling polymerization process involving 2-bromo-3-hexyl-5-iodothiophene (Ohshimizu & Ueda, 2008).
Study of Substituent Effects
Tong et al. (2010) conducted an experimental and theoretical study on the electronic structure and substituent effects of 2-bromo-5-fluorothiophene derivatives. This research aids in understanding the electronic effects of donor or acceptor substituent groups, crucial for reliable photoelectron spectroscopy assignments and analyzing relative reactivities (Tong, Ma, Ge, Wang, & Wang, 2010).
properties
IUPAC Name |
2-bromo-5-fluorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFS/c5-3-1-2-4(6)7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCDDNAETBQBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564009 | |
| Record name | 2-Bromo-5-fluorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluorothiophene | |
CAS RN |
32415-41-1 | |
| Record name | 2-Bromo-5-fluorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



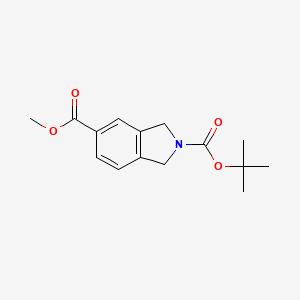
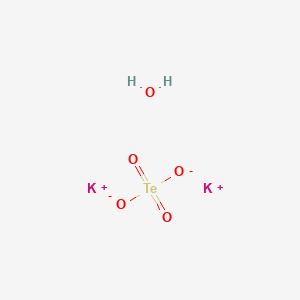
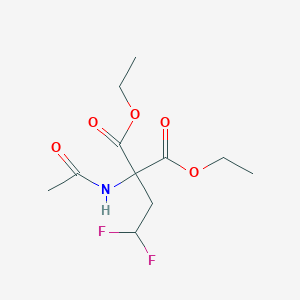
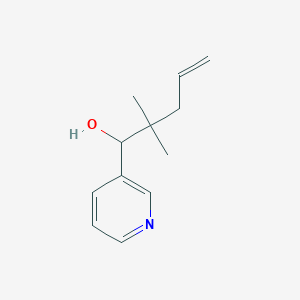
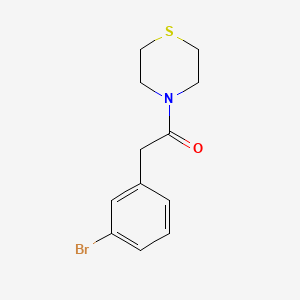
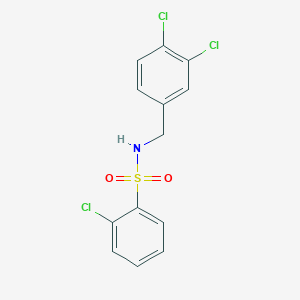
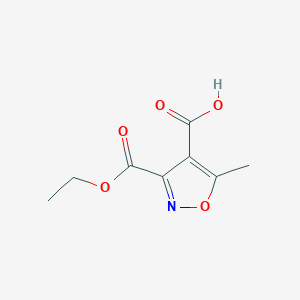
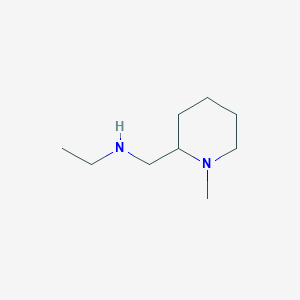
![N-Pyridin-3-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1627265.png)
